Array ( [bid] => 139443 )
-(4-Bromobenzyl)morpholine can be synthesized through various methods, including:
These methods are well-established in organic chemistry and documented in various scientific publications [, ].
While the specific research applications of 4-(4-Bromobenzyl)morpholine are limited, its structural features suggest potential in several areas:
4-(4-Bromobenzyl)morpholine is an organic compound characterized by the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. The compound features a morpholine ring—an aliphatic heterocyclic amine—substituted with a bromobenzyl group at the fourth position. This structure contributes to its unique chemical properties and potential biological activities. The compound is notable for its high gastrointestinal absorption, making it a candidate for various applications in medicinal chemistry and pharmaceutical development .
These reactions highlight its versatility in synthetic organic chemistry .
Research indicates that 4-(4-Bromobenzyl)morpholine exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential anti-viral, anti-cancer, and anti-bacterial properties. The presence of the bromobenzyl moiety is believed to enhance its pharmacological profile, making it a valuable compound in drug development .
The synthesis of 4-(4-Bromobenzyl)morpholine typically involves the following methods:
These methods yield high purity and good yields, making them suitable for laboratory and industrial applications.
4-(4-Bromobenzyl)morpholine has several applications:
Studies have indicated that 4-(4-Bromobenzyl)morpholine interacts with various biological targets, including enzymes and receptors involved in disease processes. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins, which is crucial for its therapeutic efficacy. Further research into these interactions is essential for understanding its mechanism of action and optimizing its pharmacological profile .
Several compounds share structural similarities with 4-(4-Bromobenzyl)morpholine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(4-Bromophenethyl)morpholine | 736991-39-2 | 0.88 | Contains a phenethyl group instead of bromobenzyl. |
| 4-(3-bromophenethyl)morpholine | 364793-86-2 | 0.87 | Substituted at the third position on the benzene ring. |
| 2-Morpholin-4-ylmethylbenzylamine | 91271-82-8 | 0.78 | Features a different amine structure, affecting reactivity. |
| (4-(Morpholinomethyl)phenyl)methanamine | 91271-84-0 | 0.78 | Contains a methanamine moiety instead of bromine. |
The unique feature of 4-(4-Bromobenzyl)morpholine lies in its specific bromobenzyl substitution, which enhances its biological activity compared to other morpholine derivatives .
Irritant